

An In-Depth Technical Guide to the Hydrophilicity of Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiol-PEG4-alcohol*

Cat. No.: *B1588946*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of **Thiol-PEG4-alcohol** ($\text{HS-(CH}_2\text{)}_2\text{-(OCH}_2\text{CH}_2\text{)}_4\text{-OH}$). While direct quantitative data for this specific molecule is not extensively published, this document synthesizes available information on its expected behavior, provides analogous data from similar short-chain polyethylene glycol (PEG) thiols, and details the experimental protocols for characterizing its hydrophilicity.

Thiol-PEG4-alcohol is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification.^{[1][2]} Its core value lies in the combination of a terminal thiol group, which allows for covalent attachment to noble metal surfaces (like gold) or maleimide-functionalized molecules, and a tetraethylene glycol (PEG4) spacer capped with a hydroxyl group.^{[2][3][4]} This PEG4 spacer is the primary determinant of the molecule's hydrophilicity, rendering surfaces and conjugated molecules more water-soluble and biocompatible.^[3]

Core Physicochemical Properties

Property	Value	Source
Chemical Formula	$\text{C}_8\text{H}_{18}\text{O}_4\text{S}$	[3]
Molecular Weight	~210.3 g/mol	[3]
CAS Number	90952-27-5	[3]
Appearance	Liquid	[5]

Quantitative Assessment of Hydrophilicity

Direct, experimentally determined quantitative values for the water solubility, octanol-water partition coefficient (LogP), and water contact angle of a pure **Thiol-PEG4-alcohol** self-assembled monolayer (SAM) are not readily available in the peer-reviewed literature. However, based on the known properties of similar oligo(ethylene glycol) (OEG) terminated alkanethiols and the general understanding of PEG chemistry, we can infer and estimate these properties.

Water Solubility

The presence of the four ethylene glycol repeat units makes **Thiol-PEG4-alcohol** highly soluble in aqueous solutions.^{[3][6]} Short-chain PEGs are known for their high water solubility.^{[7][8]} While a precise value in g/L is not published, it is expected to be miscible or at least highly soluble in water and other polar organic solvents.^[9]

Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity (hydrophobicity). A negative LogP value indicates hydrophilicity. While an experimentally determined LogP for **Thiol-PEG4-alcohol** is not available, a calculated LogP (cLogP) can be estimated using computational tools. Given its structure with a short alkyl chain and a hydrophilic PEG chain, the cLogP is expected to be negative, signifying its preference for the aqueous phase. For comparison, related short-chain functionalized PEGs exhibit negative LogP values.

Compound	Estimated/Analogous LogP	Notes
Thiol-PEG4-alcohol	< 0 (Predicted)	The hydrophilic PEG chain is expected to dominate over the short alkyl and thiol components.
Related Short-Chain PEG-thiols	Negative values	Studies on similar molecules indicate a hydrophilic character. ^[10]

Water Contact Angle of Self-Assembled Monolayers (SAMs)

When **Thiol-PEG4-alcohol** is used to form a self-assembled monolayer on a gold surface, the resulting surface is expected to be highly hydrophilic. The water contact angle is a direct measure of this property, with lower angles indicating greater hydrophilicity. For oligo(ethylene glycol)-terminated alkanethiols, the water contact angle is influenced by the packing density and conformation of the OEG chains.

Surface	Advancing Water Contact Angle (θ°)	Reference
SAM of HS(CH ₂) ₁₁ (OCH ₂ CH ₂) ₆ OH on Gold	< 10°	[11]
SAM of HS(CH ₂) ₁₅ CONH-(CH ₂ CH ₂) ₆ -H on Gold	~38-40°	[7]
SAM of a related OEG-thiol on Gold	~30-40°	[8][12]
Expected for Thiol-PEG4-alcohol SAM on Gold	< 40°	Inferred from the behavior of similar short-chain OEG-thiols. The high density and hydration of the PEG chains create a hydrophilic surface.

Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively assess the hydrophilicity of **Thiol-PEG4-alcohol**.

Determination of Octanol-Water Partition Coefficient (LogP)

This protocol is adapted from the shake-flask method, a standard procedure for LogP determination.

Materials:

- **Thiol-PEG4-alcohol**
- n-Octanol (reagent grade, pre-saturated with water)
- Ultrapure water (pre-saturated with n-octanol)
- Phosphate-buffered saline (PBS), pH 7.4
- Separatory funnel
- Analytical balance
- UV-Vis spectrophotometer or HPLC system for quantification
- Vortex mixer

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of **Thiol-PEG4-alcohol** in the aqueous phase (e.g., PBS) at a known concentration (e.g., 1 mg/mL).
- Partitioning:
 - Add equal volumes of the aqueous stock solution and the water-saturated n-octanol to a separatory funnel.
 - Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the analyte.
 - Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
- Quantification:
 - Carefully collect a sample from both the aqueous and the n-octanol phases.

- Determine the concentration of **Thiol-PEG4-alcohol** in each phase using a suitable analytical method. Since **Thiol-PEG4-alcohol** lacks a strong chromophore, derivatization or a universal detection method like Charged Aerosol Detection (CAD) with HPLC may be necessary.
- Calculation:
 - Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
 - The LogP is the base-10 logarithm of P: $\text{LogP} = \log_{10}(P)$

Measurement of Water Contact Angle of a Thiol-PEG4-alcohol SAM on Gold

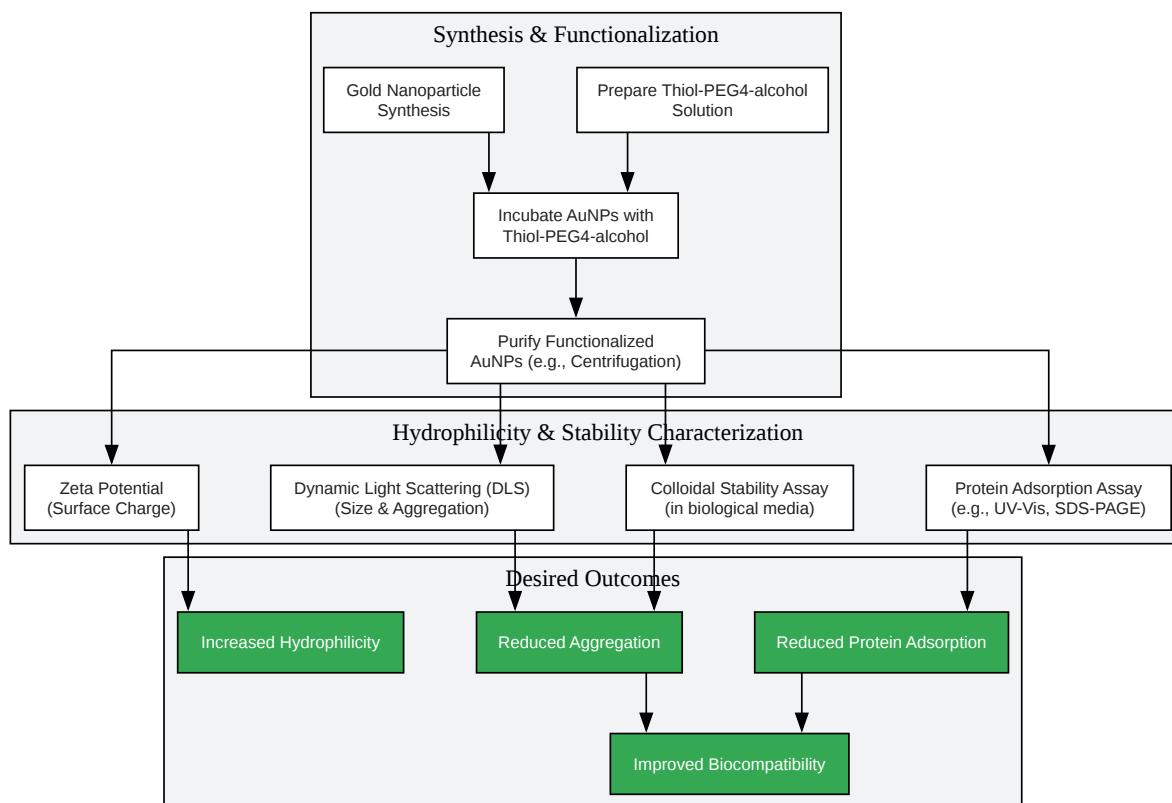
This protocol describes the formation of a self-assembled monolayer (SAM) and the subsequent measurement of its wettability.

Materials:

- Gold-coated substrate (e.g., silicon wafer with a gold film)
- **Thiol-PEG4-alcohol**
- Anhydrous ethanol
- Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - **EXTREME CAUTION REQUIRED**)
- Contact angle goniometer
- Ultrapure water

Procedure:

- Substrate Preparation:

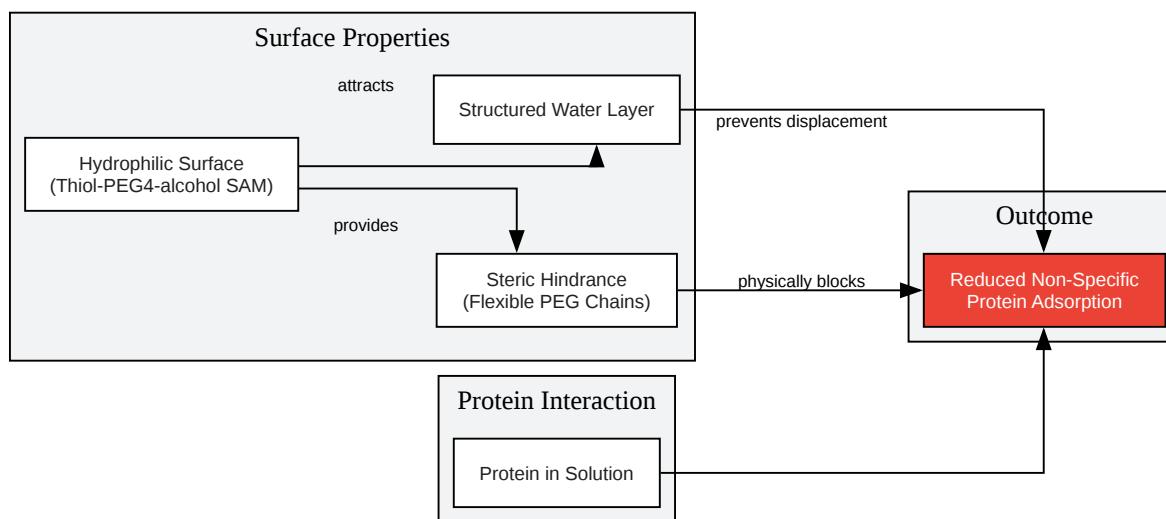

- Clean the gold substrate by immersing it in Piranha solution for 5-10 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
- Rinse the substrate thoroughly with ultrapure water and then with ethanol.
- Dry the substrate under a stream of nitrogen.
- SAM Formation:
 - Prepare a dilute solution of **Thiol-PEG4-alcohol** in anhydrous ethanol (e.g., 1 mM).
 - Immerse the clean, dry gold substrate in the thiol solution for a sufficient time to allow for monolayer formation (typically 12-24 hours).
 - After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.
 - Dry the substrate again under a stream of nitrogen.
- Contact Angle Measurement:
 - Place the SAM-modified substrate on the stage of the contact angle goniometer.
 - Dispense a small droplet of ultrapure water (typically 1-5 μ L) onto the surface.
 - Use the goniometer's software to measure the static contact angle at the three-phase (solid-liquid-air) interface.
 - Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average value.

Logical and Experimental Workflows

The hydrophilicity of **Thiol-PEG4-alcohol** is a critical attribute in its application for the surface modification of nanoparticles, particularly in the context of drug delivery and diagnostics. A hydrophilic surface prevents nanoparticle aggregation in biological media and reduces non-specific protein adsorption (bio-fouling), thereby increasing circulation time and biocompatibility.

Workflow for Nanoparticle Functionalization and Hydrophilicity Characterization

The following diagram illustrates the workflow for functionalizing gold nanoparticles (AuNPs) with **Thiol-PEG4-alcohol** and subsequently characterizing the impact on their hydrophilicity and stability.


[Click to download full resolution via product page](#)

Caption: Workflow for AuNP functionalization and characterization.

This workflow demonstrates how the inherent hydrophilicity of **Thiol-PEG4-alcohol** is transferred to the nanoparticle surface, leading to improved properties for biomedical applications.

Impact of Hydrophilicity on Protein Adsorption

The hydrophilic and flexible nature of the PEG chains creates a steric barrier on the surface of a material, which physically prevents the close approach of proteins. Furthermore, the tightly bound water molecules within the PEG layer are entropically unfavorable to be displaced by adsorbing proteins. This combined effect significantly reduces non-specific protein adsorption.

[Click to download full resolution via product page](#)

Caption: Mechanism of reduced protein adsorption on a PEGylated surface.

In conclusion, **Thiol-PEG4-alcohol** is a key enabling molecule for imparting hydrophilicity to a variety of substrates and molecules. Its tetraethylene glycol unit ensures high water solubility and the ability to create biocompatible surfaces that resist bio-fouling, making it an invaluable

tool in drug delivery, diagnostics, and materials science. While direct quantitative hydrophilicity data is sparse, the provided protocols and analogous data offer a robust framework for its characterization and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. Thiol-PEG4-alcohol, CAS 90952-27-5 | AxisPharm [axispharm.com]
- 3. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-PEG4-Alcohol, 90952-27-5 | BroadPharm [broadpharm.com]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. Biocompatible nanoparticles self-assembled by PEGylated polyphosphoesters for combination of photodynamic therapy and hypoxia-activated chemotherapy against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural and kinetic properties of laterally stabilized, oligo(ethylene glycol)-containing alkylthiolates on gold: A modular approach | Semantic Scholar [semanticscholar.org]
- 9. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 10. [documents.thermofisher.com](https://www.documents.thermofisher.com) [documents.thermofisher.com]
- 11. [broadpharm.com](https://www.broadpharm.com) [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Hydrophilicity of Thiol-PEG4-alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588946#hydrophilicity-of-thiol-peg4-alcohol\]](https://www.benchchem.com/product/b1588946#hydrophilicity-of-thiol-peg4-alcohol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com